molecular formula C20H17NO6 B3400897 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate CAS No. 1040669-96-2

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate

Cat. No.: B3400897
CAS No.: 1040669-96-2
M. Wt: 367.4 g/mol
InChI Key: SBMVUPHLLKSFPF-UHFFFAOYSA-N
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Description

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate is a synthetic chemical compound of interest in scientific research. Its structure incorporates a benzodioxole group, a motif found in various biologically active molecules and natural products . This core structure is linked via an isoxazole ring to an acetamide ester functionalized with an o-tolyloxy (2-methylphenoxy) group. The integration of these distinct pharmacophores makes this compound a valuable intermediate for medicinal chemistry and drug discovery programs. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel ligands for various biological targets. The presence of the benzodioxole system suggests potential for interaction with enzymes or receptors that recognize this common pharmacophore . The ester moiety also provides a handle for further chemical modification or for probing metabolic pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-13-4-2-3-5-16(13)23-11-20(22)24-10-15-9-18(27-21-15)14-6-7-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMVUPHLLKSFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate typically involves multi-step organic reactionsThe final step involves esterification to attach the o-tolyloxy acetate group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for drug development .

Medicine

Medicinally, the compound and its derivatives are explored for their anticancer, antimicrobial, and anti-inflammatory activities. Studies have shown promising results in inhibiting the growth of certain cancer cell lines .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its structural features allow for the design of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzo[d][1,3]dioxole ring can interact with DNA or proteins, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on core structures, substituents, physical properties, and applications.

Core Structural Variations

  • Target Compound : Features a benzo[d][1,3]dioxol-5-yl-substituted isoxazole core linked to a 2-(o-tolyloxy)acetate ester.
  • D14–D20 () : Derivatives of (2E,4E)-penta-2,4-dienamide with benzo[d][1,3]dioxol-5-yl groups. These lack the isoxazole core and instead utilize a conjugated diene-amide scaffold. Substituents vary, including methylthio (D14), benzyloxy (D15, D16, D20), and pyridinylmethoxy (D19) groups .
  • 9d, 9e, 9f, 10a () : 1,3,4-Oxadiazole derivatives with benzo[d][1,3]dioxol-5-yl groups. These compounds replace the isoxazole with an oxadiazole ring and incorporate thioether-linked substituents (e.g., methoxybiphenyl, difluorobiphenyl) .
  • CAS 2636974-53-1 () : Shares the isoxazole-benzo[d][1,3]dioxol-5-yl core but substitutes the acetate ester with an N-(2,5-dimethoxyphenethyl)acetamide group .

Substituent Effects on Properties

Compound Substituent Functional Group Key Physical Properties (Yield, Melting Point)
Target Compound 2-(o-Tolyloxy)acetate Ester Not reported in evidence
D14 () 4-(Methylthio)phenyl Amide Yield: 13.7%; m.p. 208.9–211.3°C
9d () 4'-Methoxybiphenyl Thioether-oxadiazole Yield: 48%; m.p. not reported
CAS 2636974-53-1 () N-(2,5-Dimethoxyphenethyl) Acetamide Not reported in evidence
  • Impact of Substituents: Ester vs. Aromatic vs. Heterocyclic Substituents: The o-tolyloxy group in the target compound introduces steric hindrance near the ester oxygen, which could affect reactivity or binding interactions compared to smaller substituents (e.g., methylthio in D14) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the isoxazole core via cycloaddition reactions under controlled temperatures (e.g., 60–80°C) using nitrile oxides and alkynes.
  • Step 2 : Functionalization of the benzo[d][1,3]dioxole moiety with methyl groups via nucleophilic substitution or esterification.
  • Step 3 : Coupling the isoxazole intermediate with 2-(o-tolyloxy)acetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DCM or THF .
    • Critical Parameters : Catalyst selection (e.g., DMAP for esterification), solvent polarity, and reaction time significantly impact yield and purity. High-throughput screening (HTS) can identify optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are effective .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) and isoxazole methyl group (δ 2.1–2.3 ppm) .
  • HRMS : Verify molecular weight (C₂₀H₁₇NO₆; calculated [M+H]⁺ = 368.1134) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Systematically test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., COX-2 or CYP450 enzymes) .
  • Comparative Analysis : Cross-reference activity with structural analogs (e.g., ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate) to isolate functional group contributions .
    • Example Data Conflict : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum-free vs. serum-containing media) .

Q. What experimental designs are optimal for evaluating the environmental fate of this compound?

  • Methodological Answer :

  • Partitioning Studies : Measure logP (octanol-water) to predict bioavailability. A logP >3 suggests high lipid membrane permeability .
  • Degradation Pathways :
  • Photolysis : Expose to UV light (λ = 254–365 nm) and monitor decomposition via LC-MS.
  • Biodegradation : Use soil microcosms or activated sludge to assess microbial breakdown .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) .

Q. How can in silico models predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to map interactions with targets (e.g., kinase ATP-binding pockets). Focus on the o-tolyloxy group’s role in hydrophobic interactions .
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA), H-bond acceptors, and molar refractivity. Validate against experimental IC₅₀ datasets .
  • ADMET Prediction : SwissADME or pkCSM can forecast bioavailability, CYP inhibition, and hERG liability .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Process Optimization : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer during exothermic steps (e.g., cycloaddition) .
  • Purification : Use simulated moving bed (SMB) chromatography for high-purity isolation at scale.
  • Byproduct Analysis : Employ LC-MS to track impurities (e.g., unreacted isoxazole intermediates) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate
Reactant of Route 2
Reactant of Route 2
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate

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